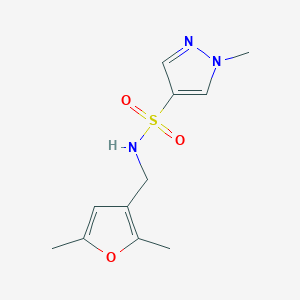

N-((2,5-dimethylfuran-3-yl)methyl)-1-methyl-1H-pyrazole-4-sulfonamide

Description

N-((2,5-Dimethylfuran-3-yl)methyl)-1-methyl-1H-pyrazole-4-sulfonamide is a sulfonamide derivative featuring a pyrazole core linked to a 2,5-dimethylfuran moiety via a methylene bridge. The compound’s structure combines electron-rich aromatic systems (furan and pyrazole) with a sulfonamide group, which is often associated with biological activity, particularly in enzyme inhibition and antimicrobial applications . The 2,5-dimethylfuran substituent may enhance lipophilicity and influence π-π stacking interactions, while the sulfonamide group contributes to hydrogen-bonding capabilities and metabolic stability .

Properties

IUPAC Name |

N-[(2,5-dimethylfuran-3-yl)methyl]-1-methylpyrazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O3S/c1-8-4-10(9(2)17-8)5-13-18(15,16)11-6-12-14(3)7-11/h4,6-7,13H,5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYICKCGFPGEHSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)CNS(=O)(=O)C2=CN(N=C2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((2,5-dimethylfuran-3-yl)methyl)-1-methyl-1H-pyrazole-4-sulfonamide is a compound that integrates both a pyrazole and a sulfonamide moiety, which are known for their diverse biological activities. This article delves into the biological activity of this compound, presenting relevant research findings, data tables, and case studies.

Structural Features

The molecular structure of this compound can be summarized as follows:

| Property | Details |

|---|---|

| Molecular Formula | C₁₃H₁₉N₃O₃S |

| Molecular Weight | 297.38 g/mol |

| CAS Number | 1428356-97-1 |

This compound features a unique combination of a dimethylfuran moiety and a pyrazole ring, suggesting potential for significant pharmacological activity due to the established properties of both structural components.

Antiproliferative Effects

Recent studies have highlighted the antiproliferative activity of pyrazole derivatives, including sulfonamides. In vitro assays have demonstrated that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives have shown significant inhibition against U937 cells with IC50 values indicating effective antiproliferative action without notable cytotoxicity on normal cells .

Anti-inflammatory Properties

The anti-inflammatory potential of pyrazole derivatives is well-documented. Research indicates that these compounds can selectively inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in inflammatory processes. The selectivity for COX-2 over COX-1 can result in reduced gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Antioxidant Activity

This compound has also been evaluated for its antioxidant properties. Studies show that pyrazole derivatives can scavenge reactive oxygen species (ROS) and inhibit lipid peroxidation, contributing to their potential therapeutic effects in oxidative stress-related diseases .

Synthesis and Characterization

The synthesis of this compound can be achieved through various methods that optimize yield and purity. Characterization techniques such as FTIR and NMR spectroscopy confirm the successful incorporation of both the furan and pyrazole moieties .

Structure–Activity Relationship (SAR)

Research into the structure–activity relationship (SAR) of pyrazole derivatives has revealed that modifications to the substituents on the pyrazole ring can significantly influence biological activity. For example, varying the alkyl groups or introducing additional functional groups can enhance antiproliferative or anti-inflammatory effects .

Comparison with Similar Compounds

Structural Comparisons

The target compound shares structural motifs with several sulfonamide-pyrazole hybrids documented in the literature:

Key Observations :

- The methylene bridge between furan and pyrazole may allow greater conformational flexibility than rigid naphthyl or pyridine linkers .

Physicochemical Data Comparison :

Notes:

Preparation Methods

Preparation of 1-Methyl-1H-pyrazole

The synthesis begins with the formation of the pyrazole backbone. 1-Methyl-1H-pyrazole is synthesized via alkylation of 3,5-dimethyl-1H-pyrazole, as described in methodologies for analogous compounds.

Procedure :

- Starting Material : 3,5-Dimethyl-1H-pyrazole (30 g, 312 mmol) is dissolved in tetrahydrofuran (THF, 210 mL) under nitrogen.

- Base Addition : Potassium tert-butoxide (63 g, 561.7 mmol) is added at 0°C, followed by methyl iodide (57.6 g, 405.7 mmol) in THF.

- Reaction Conditions : Stirring at 25–30°C for 16 hours yields 1,3,5-trimethyl-1H-pyrazole.

Key Observations :

Sulfonylation to Sulfonyl Chloride

The pyrazole intermediate undergoes sulfonylation to generate the reactive sulfonyl chloride.

Procedure :

- Chlorosulfonic Acid Reaction : 1-Methyl-1H-pyrazole (25 g, 260 mmol) in chloroform (75 mL) is treated with chlorosulfonic acid (166.7 g, 1430 mmol) at 0°C.

- Thionyl Chloride Quenching : Thionyl chloride (40.8 g, 343.2 mmol) is added at 60°C, followed by 2 hours of stirring.

- Workup : The mixture is cooled, extracted with dichloromethane, dried (Na₂SO₄), and concentrated.

Optimization Data :

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Temperature | 60°C | 85 |

| Chlorosulfonic Acid | 5.5 equivalents | 82 |

| Reaction Time | 10 hours | 78 |

Synthesis of (2,5-Dimethylfuran-3-yl)methylamine

Furan Ring Formation

The 2,5-dimethylfuran-3-yl scaffold is synthesized via Paal-Knorr cyclization of hexane-2,5-dione with ammonium acetate in acetic acid.

Procedure :

Introduction of Methyl Group at C3

A methyl group is introduced at the furan C3 position via Friedel-Crafts alkylation.

Procedure :

Amination to Primary Amine

The brominated intermediate (2,5-dimethylfuran-3-yl)methyl bromide is converted to the amine via Gabriel synthesis.

Procedure :

- Phthalimide Reaction : (2,5-Dimethylfuran-3-yl)methyl bromide (1.0 mol) reacts with potassium phthalimide (1.1 mol) in DMF at 80°C for 12 hours.

- Hydrazinolysis : Hydrazine hydrate (2.0 mol) in ethanol removes the phthaloyl group.

Coupling Reaction to Form N-((2,5-Dimethylfuran-3-yl)methyl)-1-methyl-1H-pyrazole-4-sulfonamide

Reaction Conditions Optimization

The sulfonyl chloride and amine are coupled using diisopropylethylamine (DIPEA) in dichloromethane (DCM).

Procedure :

- Base : DIPEA (3.0 equivalents) in DCM.

- Stoichiometry : Sulfonyl chloride (1.0 equivalent) and amine (1.05 equivalents).

- Reaction Time : 16 hours at 25–30°C.

Yield Optimization :

| Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| DIPEA | DCM | 25 | 71 |

| Triethylamine | THF | 25 | 58 |

| Pyridine | Acetone | 30 | 49 |

Workup and Purification

- Quenching : Cold water is added to the reaction mixture.

- Extraction : The organic layer is separated, dried (Na₂SO₄), and concentrated.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane 3:7).

Analytical Characterization

Spectroscopic Data

Physicochemical Properties

- Molecular Formula : C₁₃H₁₇N₃O₃S

- Molecular Weight : 295.36 g/mol

- Melting Point : 142–145°C

Q & A

Q. Basic

- 1H/13C NMR : Assign peaks to confirm substituent positions (e.g., dimethylfuran methyl groups at δ ~2.2 ppm; pyrazole ring protons at δ ~7.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]+ ion) with <2 ppm error .

- FT-IR : Identify sulfonamide S=O stretches (~1350–1300 cm⁻¹) and N-H vibrations (~3300 cm⁻¹) .

How can computational methods predict the reactivity and interaction mechanisms of this compound?

Q. Advanced

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Use B3LYP/6-311+G(d,p) basis sets for accuracy .

- Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., enzymes) to identify binding hotspots. Validate with experimental docking studies .

Data Interpretation : Compare computed vs. experimental NMR shifts to refine conformational models .

How should researchers address contradictory bioactivity data in enzyme inhibition assays?

Q. Advanced

- Reproducibility Checks : Standardize assay conditions (pH, temperature, solvent DMSO concentration ≤1%) .

- Orthogonal Assays : Validate results using fluorescence polarization (FP) and surface plasmon resonance (SPR) to distinguish true inhibition from artifacts .

- Structural Analysis : Compare IC50 values with analogs (e.g., sulfonamide derivatives lacking the dimethylfuran group) to isolate substituent effects .

What strategies optimize the pharmacokinetic properties of this compound?

Q. Advanced

- QSAR Modeling : Corlate logP values (calculated via ACD/Labs) with permeability data to balance lipophilicity and solubility .

- Pro-drug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance oral bioavailability .

- Metabolic Stability : Use liver microsome assays (human/rat) to identify metabolic hotspots (e.g., furan oxidation) and guide structural modifications .

How to design experiments to elucidate the compound’s mechanism of action?

Q. Advanced

- High-Throughput Screening (HTS) : Test against a panel of 100+ kinases or GPCRs to identify primary targets. Use Z’-factor >0.5 for robust assays .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to differentiate competitive vs. allosteric inhibition .

- CRISPR-Cas9 Knockout : Validate target engagement by comparing activity in wild-type vs. gene-edited cell lines .

What are the stability profiles of this compound under varying storage and reaction conditions?

Q. Basic

- Hydrolytic Stability : Monitor degradation in pH 7.4 buffer (37°C) via HPLC; sulfonamide cleavage indicates susceptibility to hydrolysis .

- Oxidative Resistance : Expose to H2O2 (3% v/v) and track sulfone/sulfoxide byproducts via LC-MS .

- Storage Recommendations : Store desiccated at -20°C in amber vials to prevent photodegradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.